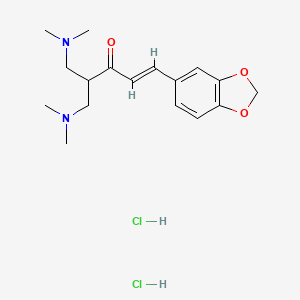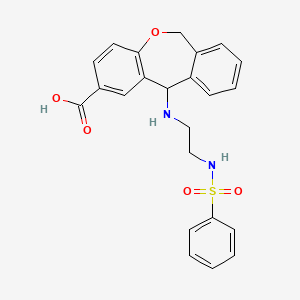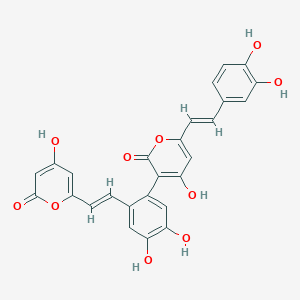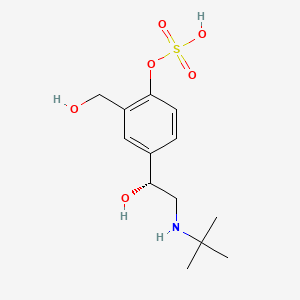
Levalbuterol-4-o-sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levalbuterol-4-o-sulphate, also known as levosalbutamol sulfate, is a short-acting β2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the ®-enantiomer of salbutamol, which is marketed as a racemic mixture. The development of this compound was driven by the need for a more selective and potentially safer alternative to racemic salbutamol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol-4-o-sulphate involves the enantioselective synthesis of the ®-enantiomer of salbutamol. This can be achieved through various synthetic routes, including asymmetric synthesis and chiral resolution. One common method involves the use of chiral catalysts to selectively produce the ®-enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .
化学反应分析
Types of Reactions: Levalbuterol-4-o-sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacokinetics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes such as sulfation and glucuronidation .
科学研究应用
Levalbuterol-4-o-sulphate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral resolution. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of β2 adrenergic receptor agonists. It is also used in clinical research to evaluate its efficacy and safety in the treatment of asthma and COPD .
作用机制
Levalbuterol-4-o-sulphate exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation. This mechanism helps to relieve bronchospasm and improve airflow in patients with asthma and COPD .
相似化合物的比较
Levalbuterol-4-o-sulphate is similar to other β2 adrenergic receptor agonists such as salbutamol and albuterol. it is unique in that it is the ®-enantiomer of salbutamol, which is believed to have a better safety profile due to its more selective binding to β2 receptors. Other similar compounds include terbutaline and formoterol, which also act on β2 adrenergic receptors but have different pharmacokinetic properties and clinical uses .
属性
CAS 编号 |
146698-85-3 |
|---|---|
分子式 |
C13H21NO6S |
分子量 |
319.38 g/mol |
IUPAC 名称 |
[4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m0/s1 |
InChI 键 |
FPMLHYFHLRTRMB-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


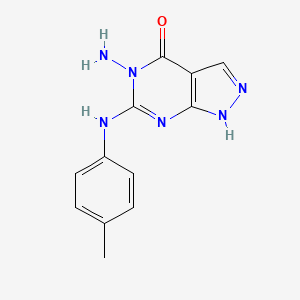
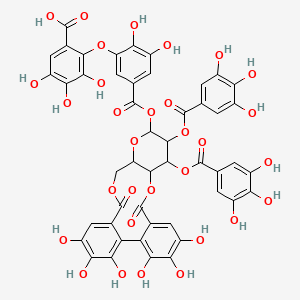
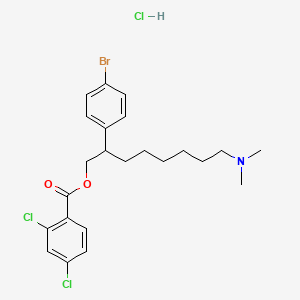
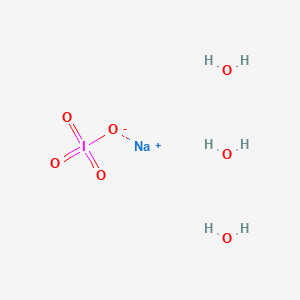
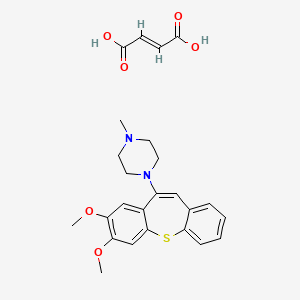
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
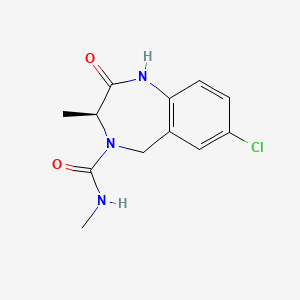
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
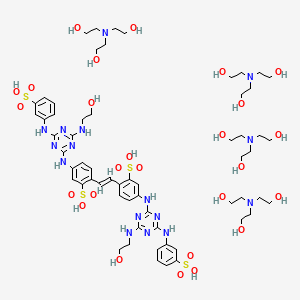
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
